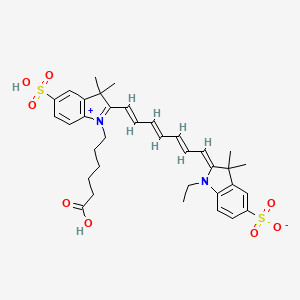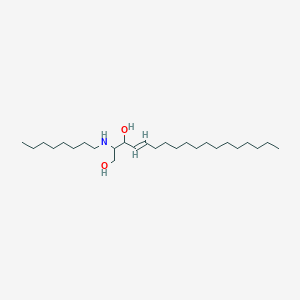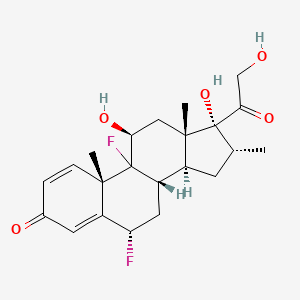
Cy7
Übersicht
Beschreibung
Es handelt sich um einen Fluoreszenzfarbstoff im Nahinfrarotbereich mit einem Excitations- und Emissionsmaximum bei etwa 750 nm bzw. 776 nm . CY7 wird aufgrund seiner einzigartigen photophysikalischen Eigenschaften, einschließlich hoher molarer Absorption, ausgezeichneter Photostabilität und starker Fluoreszenzintensität, in verschiedenen wissenschaftlichen Anwendungen eingesetzt.
Wirkmechanismus
- Cy7 primarily targets biological structures for imaging purposes. Its absorption and emission properties lie in the near-infrared (NIR) range (excitation/emission maximum at 750/776 nm) .
- In biological applications, this compound can be chemically linked to nucleic acids (DNA, RNA) or protein molecules. This allows visualization and quantification of these biomolecules .
- Fluorescence resonance energy transfer (FRET) studies also benefit from this compound’s NIR fluorescence .
- Impact on Bioavailability : this compound’s water solubility and stability influence its bioavailability .
- Environmental factors affect this compound’s efficacy and stability:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Result of Action
Action Environment
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von CY7 beinhaltet typischerweise die Kondensation von Indolenin- oder Benzoindolderivaten mit einer Polymethinf Brücke. Die Reaktionsbedingungen umfassen oft die Verwendung von starken Säuren oder Basen, um die Bildung des konjugierten Systems zu erleichtern. So beinhaltet die Synthese von sulfonierten Heptamethine Cyaninfarbstoffen beispielsweise die Reaktion von Indolenin-Derivaten mit einer sulfonierten Polymethinf Brücke unter sauren Bedingungen .
Industrielle Produktionsverfahren
In industriellen Umgebungen umfasst die Produktion von this compound die großtechnische Synthese unter Verwendung von automatisierten Reaktoren und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Farbstoffs zu gewährleisten. Das Verfahren kann mehrere Reinigungsschritte umfassen, wie z. B. Rekristallisation und Chromatographie, um Verunreinigungen zu entfernen und die gewünschte Produktqualität zu erreichen .
Analyse Chemischer Reaktionen
Reaktionstypen
CY7 unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitution: This compound kann nukleophile Substitutionsreaktionen eingehen, bei denen reaktive Gruppen an das Farbstoffmolekül eingeführt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid werden zur Modifizierung von this compound verwendet.
Substitution: Nukleophile Reagenzien wie Amine und Thiole werden unter milden Bedingungen verwendet, um funktionelle Gruppen einzuführen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten photophysikalischen Eigenschaften, wie z. B. erhöhte Wasserlöslichkeit oder verstärkte Fluoreszenzintensität .
Wissenschaftliche Forschungsanwendungen
CY7 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Wirkmechanismus
Der Wirkmechanismus von this compound beruht auf seiner Fähigkeit, Licht im Nahinfrarotbereich zu absorbieren und zu emittieren. Das konjugierte System des Farbstoffs ermöglicht eine effiziente Lichtabsorption, wodurch die Elektronen in einen höheren Energiezustand angeregt werden. Beim Zurückkehren in den Grundzustand emittiert der Farbstoff Fluoreszenz, die detektiert und gemessen werden kann . Zu den molekularen Zielstrukturen von this compound gehören Nukleinsäuren und Proteine, die mit dem Farbstoff markiert werden können, um sie zu visualisieren und zu quantifizieren .
Vergleich Mit ähnlichen Verbindungen
CY7 gehört zur Familie der Cyaninfarbstoffe, zu der auch andere Verbindungen wie CY3, CY5 und CY5.5 gehören. Diese Farbstoffe unterscheiden sich in ihren photophysikalischen Eigenschaften, wie z. B. Absorptions- und Emissionswellenlängen, aufgrund von Variationen in ihren chemischen Strukturen. Zum Beispiel:
CY3: Anregung bei 550 nm und Emission bei 570 nm.
CY5: Anregung bei 650 nm und Emission bei 670 nm.
This compound ist einzigartig aufgrund seiner Nahinfrarot-Fluoreszenz, die eine tiefere Gewebsdurchdringung und reduzierte Hintergrundfluoreszenz in biologischen Anwendungen ermöglicht .
Eigenschaften
IUPAC Name |
(2Z)-2-[(2E,4E,6E)-7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42N2O8S2/c1-6-36-29-20-18-25(46(40,41)42)23-27(29)34(2,3)31(36)15-11-8-7-9-12-16-32-35(4,5)28-24-26(47(43,44)45)19-21-30(28)37(32)22-14-10-13-17-33(38)39/h7-9,11-12,15-16,18-21,23-24H,6,10,13-14,17,22H2,1-5H3,(H2-,38,39,40,41,42,43,44,45) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWUESRDTYLNDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C/C=C/C=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42N2O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Cy7 emits fluorescence in the NIR range (650-900 nm). This region offers reduced tissue scattering and absorption, allowing for deeper tissue penetration and improved signal-to-background ratios compared to visible light fluorescence. [, , , ]
A: this compound is often conjugated to biomolecules like antibodies, peptides, or nanoparticles. This conjugation enables targeted delivery of the dye to specific cells or tissues of interest for imaging and tracking. [, , , , , , , , ]
A: Researchers successfully employed this compound-labeled anti-TAG-72 monoclonal antibodies to target tumor-associated glycoprotein (TAG)-72 in colorectal cancer xenograft mice. The study demonstrated the tumor-targeting capabilities of this compound-labeled antibodies in living organisms, highlighting their potential as an alternative modality for tumor imaging. []
A: Yes, a study demonstrated the successful use of this compound-labeled mannose for targeted imaging of tumor-associated macrophages (TAMs) in xenograft tumors. The researchers observed a high uptake of this compound-labeled mannose by TAMs in tumor tissues, enabling their visualization in vivo. []
A: Research suggests this compound's potential for guiding surgical procedures. For instance, intraperitoneal injection of this compound-based nanomicelles has shown promise for enhanced NIR fluorescence imaging and surgical navigation in abdominal tumors. []
A: Yes, this compound exhibits photothermal conversion properties, making it suitable for photothermal therapy (PTT). In PTT, the absorbed NIR light is converted into heat, which can be used to selectively destroy tumor cells. [, , ]
A: Researchers developed this compound-conjugated cerasomes loaded with doxorubicin for combined chemo-photothermal therapy of colorectal cancer. This approach combines the targeted delivery and photothermal properties of this compound with the chemotherapeutic action of doxorubicin for enhanced treatment efficacy. []
A: One limitation is the potential for non-specific binding of this compound-conjugated antibodies, particularly to monocytes, which can lead to false-positive results in flow cytometry. This issue can be addressed by using appropriate blocking reagents or alternative fluorochromes. [, ]
A: One approach involves developing this compound-based nanotheranostics with catalase-like activity. This design aims to enhance photodynamic therapy (PDT) by increasing singlet oxygen generation and ameliorating PDT efficiency through the catalytic decomposition of H2O2. []
A: Computational methods, like density functional theory (DFT), are valuable for predicting the properties and behavior of this compound derivatives. For example, DFT calculations can be used to evaluate ring strain energies of cyclic olefins for optimizing ring-opening metathesis polymerization reactions involving this compound. []
A: Yes, this compound can be incorporated into multimodal nanoparticles for enhanced diagnostic capabilities. For example, researchers developed a multimodal nanoprobe combining superparamagnetic iron oxide nanoparticles (SPIONs) with this compound and a nanobody targeting plexind1. This approach allowed for magnetic particle imaging (MPI), fluorescence imaging (FLI), and computed tomography angiography (CTA) of atherosclerotic plaques in mice. []
A: Yes, researchers have designed NIR fluorescent oligonucleotide probes utilizing this compound and Cy5.5 for detecting protein-DNA interactions based on FRET. The FRET efficiency between the two dyes was sensitive to protein binding and exonuclease activity, demonstrating the potential of this approach for studying biomolecular interactions. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine oxalate](/img/structure/B7980964.png)




![[(1S,2S)-2-azaniumylcyclopentyl]azanium;dichloride](/img/structure/B7980989.png)

